Home > Products > Screening Compounds P122755 > 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine - 1550959-09-5

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-1726215
CAS Number: 1550959-09-5
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,4-Triazolo[1,5-a]pyrimidines belong to a class of heterocyclic compounds that incorporate a triazole ring fused to a pyrimidine ring. These compounds are considered nitrogen-containing heterocycles and are of significant interest in medicinal chemistry due to their diverse biological activities. [] The specific compound, 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, represents a specific substitution pattern within this class, potentially impacting its chemical reactivity and biological properties.

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

Compound Description: This compound serves as a crucial intermediate in the synthesis of the antiviral drug Triazide® (5-methyl-6-nitro-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine l-arginine, monohydrate) [].

Relevance: This compound shares the core triazolo[1,5-a]pyrimidine structure with 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. The key difference lies in the presence of a carbonyl group at the 7-position and the saturation of the pyrimidine ring in 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. []

Reference: [] https://www.semanticscholar.org/paper/17b04583330f2322ecc06c6f2e39296bba193179

6-Acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Compound Description: This compound is a precursor used in the synthesis of isoxazolo- and pyrazolo-fused triazolopyrimidines []. Its reactions with hydroxylamine and hydrazine result in the formation of fused heterocyclic systems with potential biological activities [].

Relevance: This compound shares the core triazolo[1,5-a]pyrimidine structure with 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. The key structural differences include a phenyl group at the 7-position and an acetyl group at the 6-position, as well as the saturation of the pyrimidine ring in 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine [].

7-Ethoxycarbonylmethyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

Compound Description: This compound represents a specific isomer of a heterocyclic product obtained from the condensation of 3-amino-1,2,4-triazole and triacetic acid lactone [].

Relevance: This compound shares the core triazolo[1,5-a]pyrimidine structure with 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. The key difference lies in the presence of an ethoxycarbonylmethyl substituent at the 7-position and the saturation of the pyrimidine ring in 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine [].

Reference: [] https://www.semanticscholar.org/paper/c916db7f28d5e68b64ab2848550c07555e961e59

2-Amino-4-n-butyl-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazolo[1,5-a]pyrimidine

Compound Description: This compound is synthesized from a series of reactions starting with 2-bromopropionic acid methyl ester and guanazole []. It acts as a precursor for synthesizing various 2-(substituted amino)-4-n-butyl-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, which have potential as emetic agents [].

Relevance: This compound shares the core triazolo[1,5-a]pyrimidine structure with 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. The key differences are the presence of an amino group at the 2-position, a butyl group at the 4-position, a carbonyl group at the 5-position, and the saturation of the pyrimidine ring in 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine [].

Reference: [] https://www.semanticscholar.org/paper/ae9d12064474e995613895621d93b779a6127d54

5-Methyl-1,2,4-triazolo(1,5-a)pyrimidine-6-carbonitrile

Compound Description: This compound was specifically designed and synthesized as a potential antitumor agent []. The 6-cyano group in its structure is highlighted as a key feature, although it doesn't significantly affect the compound's overall electron distribution [].

Relevance: This compound shares the core triazolo[1,5-a]pyrimidine structure with 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. The key difference lies in the presence of a cyano group at the 6-position and the saturation of the pyrimidine ring in 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine [].

Reference: [] https://www.semanticscholar.org/paper/844c2563a7a02b0655f91288fd36ac79369b2d44

Overview

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a fused ring structure consisting of a triazole ring and a pyrimidine ring, which contributes to its unique chemical properties and potential biological activities. It has been studied for its applications in medicinal chemistry, particularly in the development of anti-tumor agents and other therapeutic compounds .

Source and Classification

The compound is classified as a triazolopyrimidine derivative, which is a subset of heterocyclic compounds known for their diverse biological activities. The synthesis of 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves cyclization reactions that utilize various precursors under specific conditions. This compound can serve as a building block for more complex heterocyclic structures used in pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods:

  1. Cyclization Reaction: A common approach involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the desired product .
  2. Industrial Production: For large-scale production, methods may include continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency while minimizing by-products.
  3. Alternative Synthetic Routes: Other synthetic strategies have been explored to create derivatives with specific substitutions or functional groups, enhancing their biological activity or solubility .
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be described as follows:

  • Molecular Formula: C₇H₈N₄
  • Molecular Weight: Approximately 164.17 g/mol
  • Structural Features: The compound contains a triazole ring fused to a pyrimidine ring with a methyl group at the 6-position.

The structure can be visualized using molecular modeling software or derived from crystallographic data if available. The unique arrangement of nitrogen atoms within the rings contributes to its chemical reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield hydroxylated derivatives.
  2. Reduction: Reduction reactions may be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution where functional groups are replaced by nucleophiles in the presence of bases.

These reactions allow for the modification of the triazolopyrimidine scaffold to create derivatives with enhanced properties or new biological activities .

Mechanism of Action

Process and Data

The mechanism of action for 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular processes. Research indicates that derivatives of this compound may exhibit anti-tumor activity through mechanisms that include:

  • Inhibition of specific kinases involved in cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways critical for tumor growth.

Further studies are required to elucidate the precise molecular interactions and pathways influenced by this compound and its derivatives .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

These properties influence its handling during synthesis and potential applications in drug formulation .

Applications

Scientific Uses

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several notable applications:

  • Medicinal Chemistry: Used as a building block for synthesizing novel anti-tumor compounds.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects against various cancers.
  • Research Tool: Serves as a model compound in studies aimed at understanding the structure-activity relationships within triazolopyrimidine derivatives.

Research continues to explore additional applications in areas such as antimicrobial activity and other therapeutic potentials based on its unique chemical structure .

Synthetic Methodologies and Optimization Strategies

Cyclization Reactions for Core Scaffold Assembly

The assembly of the 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine core relies on cyclocondensation strategies that form the bicyclic framework in a single step. The most efficient route involves reacting 3-amino-1,2,4-triazole with 1,3-dicarbonyl equivalents under acidic conditions. Specifically, γ-butyrolactone derivatives serve as precursors for generating enol intermediates that undergo ring closure with triazole nucleophiles. Acetic acid catalysis at reflux temperatures (120°C) achieves yields of 78–88% within 8–12 hours, while microwave-assisted protocols (140°C, ethanol solvent) reduce reaction times to 20–40 minutes with comparable yields [2] [6].

Table 1: Cyclization Methods for Core Assembly

PrecursorConditionsTimeYield (%)Byproducts
3-Amino-1,2,4-triazole + Ethyl acetoacetateAcOH, reflux10–12 h85%Acetylated adducts (≤5%)
5-Amino-3-(hydroxypropyl)-4H-1,2,4-triazole + Diethyl malonateNaOEt, EtOH, Δ8 h78%Hydrolysis products (8%)
Hydrazine hydrate + 1,3-CyclohexanedioneMW, 140°C, EtOH30 min92%None detected

Key optimization challenges include suppressing N1 vs. N2 regioselectivity issues and minimizing hydrolytic byproducts. The 6-methyl group’s introduction is achieved using methyl-substituted 1,3-dicarbonyl precursors (e.g., ethyl acetoacetate), where the methyl group directs cyclization to the 6-position through steric control [6]. Post-cyclization, phosphorus oxychloride (POCl₃) mediates chlorination at C-7, enabling nucleophilic displacement for downstream derivatization .

Regioselective Functionalization of Triazolo-Pyrimidine Hybrid Systems

Regioselectivity in 6-methyltriazolopyrimidine functionalization is governed by electronic asymmetry and protecting group strategies. The C-5 and C-7 positions exhibit distinct reactivity: C-7 is electron-deficient due to adjacent nitrogen atoms, favoring nucleophilic aromatic substitution (SNAr), while C-2 and C-5 undergo transition-metal-catalyzed coupling.

  • SNAr at C-7: Chloro-substituted derivatives react with aryl amines under mild conditions (K₂CO₃, DMF, 80°C), yielding 7-(aryl)amino hybrids. Electron-withdrawing substituents (e.g., -CF₃) on the aryl amine accelerate substitution 3-fold compared to electron-donating groups .
  • Transition-Metal Catalysis: Suzuki coupling at C-2 requires Pd(PPh₃)₄ catalysis and boronates with aliphatic chains, achieving 60–75% yields. Direct C-H functionalization at C-5 is feasible using N-directed Pd(OAc)₂ catalysis but requires protection of the N1 nitrogen with acetyl groups to prevent coordination interference [9].

Table 2: Regioselective Functionalization Outcomes

PositionReaction TypeConditionsScopeYield Range
C-7SNAr with aryl aminesK₂CO₃, DMF, 80°C, 6 hAnilines, heteroarylamines70–95%
C-2Suzuki couplingPd(PPh₃)₄, dioxane, Δ, 12 hAryl/alkyl boronic acids60–75%
C-5C-H activationPd(OAc)₂, AgOAc, Ac-protectedHeterocycles (pyridine, thiophene)40–65%

Notably, microwave irradiation enhances C-2 arylation efficiency, reducing reaction times from 18 hours to 45 minutes while maintaining regioselectivity >95% .

Industrial-Scale Production via Continuous Flow Reactors

Industrial translation of triazolopyrimidine synthesis faces challenges in exotherm management during cyclization and clogging risks during solid-forming steps. Continuous flow reactors address these by enabling precise thermal control and in-line purification:

  • Microfluidic Cyclization: Ethyl acetoacetate and aminotriazole streams merge in a SiC-coated reactor (channel diameter: 500 μm) at 140°C with a residence time of 8 minutes. This setup eliminates thermal hotspots, improving yield consistency to 89±2% compared to batch (85±5%) [2].
  • Multistep Integration: Chlorination (POCl₃) and amination modules are connected downstream. Quenching with aqueous NaHCO₃ occurs in a T-junction, followed by membrane-based solvent exchange to isolate 7-(aryl)amino products with >85% purity.
  • Catalyst Recycling: Immobilized Pd catalysts (on SiO₂ monoliths) enable Suzuki coupling in flow, reducing Pd leaching to <0.1 ppm and allowing 30 cycles without yield decay [9].

This approach reduces solvent consumption by 65% and cuts processing time from 48 hours (batch) to 3 hours.

Derivatization Strategies for Enhanced Bioactivity

Derivatization of the 6-methyltriazolopyrimidine scaffold targets hydrophobicity optimization and target engagement enhancement. Three strategies dominate:

  • Aryl Amino Modifications: Installing 4-SF₅-phenyl or 3,5-diF-4-CF₃-phenyl at C-7 boosts antimalarial potency by filling hydrophobic PfDHODH pockets. Such derivatives show 20-fold lower EC₅₀ values (0.05 μM) against Plasmodium falciparum compared to unsubstituted analogs .
  • Side Chain Diversification: Adding 3-aminopropyl groups at C-2 (via reductive amination) enhances cellular uptake, reducing IC₅₀ in HT-1080 fibrosarcoma cells from >300 μM to 6.1 μM. Piperidinyl or pyrrolidinyl termini further improve anticancer activity by inducing mitochondrial apoptosis [7].
  • Hybrid Scaffolds: Merging with cHTC (cycloheptathiophene-3-carboxamide) creates dual-targeting influenza inhibitors. Compound 23 (phenyl-cHTC-triazolopyrimidine) achieves IC₅₀ = 1.1 μM against influenza RdRP by forming H-bonds with PA Q408 .

Table 3: Bioactivity of Key Derivatives

DerivativeTargetActivity (IC₅₀/EC₅₀)Mechanistic Insight
7-(4-SF₅-phenyl)-6-methyl-TZPPfDHODH0.05 μM (EC₅₀)Disrupts pyrimidine biosynthesis
2-(3-Piperidinopropyl)-6-methyl-TZPHT-1080 cancer cells6.1 μM (IC₅₀)Caspase-3 activation, ROS induction
Phenyl-cHTC-TZP hybridInfluenza RdRP PA-PB11.1 μM (IC₅₀)H-bond with PA Q408, hydrophobic packing

Solubility challenges are mitigated by replacing cHTC with simple phenyl rings, improving logP by 1.5 units without losing RdRP affinity . For antiviral applications, catechol derivatives (e.g., compound 8) exploit chelation with HIV RNase H active-site metals (Mg²⁺), achieving IC₅₀ = 0.84 μM [8].

Properties

CAS Number

1550959-09-5

Product Name

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C6H10N4/c1-5-2-7-6-8-4-9-10(6)3-5/h4-5H,2-3H2,1H3,(H,7,8,9)

InChI Key

DQEATIOSWBTXDG-UHFFFAOYSA-N

SMILES

CC1CNC2=NC=NN2C1

Canonical SMILES

CC1CNC2=NC=NN2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.